molecular formula C12H9Br2NO2S2 B5174128 5-(3,5-dibromo-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(3,5-dibromo-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5174128
M. Wt: 423.1 g/mol
InChI Key: XXALAFVVYBAJNW-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dibromo-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DBM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBM belongs to the family of thiazolidinones, and its unique chemical structure makes it a promising candidate for various scientific research studies.

Mechanism of Action

The mechanism of action of DBM is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. DBM has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects. DBM has been shown to reduce inflammation, inhibit oxidative stress, and improve insulin sensitivity. DBM has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

DBM has several advantages for lab experiments. DBM is a relatively stable compound that can be easily synthesized and purified. DBM is also relatively non-toxic, making it a safe compound to work with in the laboratory. However, one of the limitations of DBM is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the scientific research of DBM. One potential direction is the development of DBM as a potential cancer treatment. Further studies are needed to determine the optimal dosage and administration of DBM for cancer treatment. Another potential direction is the development of DBM as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the efficacy of DBM in animal models of neurodegenerative diseases. Overall, DBM has the potential to be a valuable compound for various scientific research studies.

Synthesis Methods

The synthesis of DBM involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with ethylcyanoacetate and thiourea. The reaction takes place in the presence of a catalyst, and the resulting compound is purified through recrystallization. The synthesis method of DBM is relatively simple and cost-effective, which makes it a popular choice for scientific research studies.

Scientific Research Applications

DBM has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of DBM is its anticancer activity. DBM has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. DBM induces apoptosis, inhibits angiogenesis, and reduces the expression of various oncogenes, making it a potential candidate for cancer treatment.

properties

IUPAC Name

(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S2/c1-2-15-11(17)9(19-12(15)18)5-6-3-7(13)10(16)8(14)4-6/h3-5,16H,2H2,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXALAFVVYBAJNW-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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